1-(Tert-butyl)-3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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Description
1-(Tert-butyl)-3-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C17H26BClN2O3 and its molecular weight is 352.67. The purity is usually 95%.
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Scientific Research Applications
Urea Derivatives in Agriculture
Urea derivatives, such as urease inhibitors, play a crucial role in agriculture by enhancing the efficiency of urea fertilizers. They mitigate the adverse effects of ammonia volatilization, leading to improved nitrogen utilization by plants. Research has identified N-(n-butyl)thiophosphoric triamide (NBPT) as an effective urease inhibitor, reducing ammonia loss and improving fertilizer use efficiency (Bremner, 1995).
Biodegradation of Tert-Butyl Compounds
Studies on methyl tert-butyl ether (MTBE) degradation highlight the environmental impact of tert-butyl compounds. MTBE, a gasoline additive, poses contamination risks to water bodies. Biodegradation pathways involving aerobic and anaerobic processes have been explored, demonstrating that microorganisms can metabolize MTBE and related compounds, reducing their environmental footprint (Fiorenza & Rifai, 2003).
Chlorophenyl and Boron-Containing Compounds in Chemical Synthesis
Chlorophenyl groups are integral in the synthesis of pharmaceuticals and agrochemicals, offering reactive sites for coupling reactions critical in building complex molecules. Boron-containing compounds, such as those used in Suzuki coupling reactions, are pivotal in creating carbon-carbon bonds, facilitating the synthesis of a wide array of organic compounds. This highlights the importance of such functionalities in advancing chemical synthesis and material science research.
Urea-Based Sensors and Drug Design
Urea-based compounds have found applications in biosensors and drug design, leveraging their unique hydrogen bonding capabilities to create selective sensors and modulate drug-target interactions. Ureas have been incorporated into molecules displaying a broad range of bioactivities, underscoring their versatility in medicinal chemistry (Jagtap et al., 2017).
Properties
IUPAC Name |
1-tert-butyl-3-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BClN2O3/c1-15(2,3)21-14(22)20-13-10-11(8-9-12(13)19)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXYWAMGTDQPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.